Lipophilicity (XLogP3-AA) Comparison: 4-(Bromomethyl)thiophene-2-carbonitrile vs. Benzene Analog
The computed XLogP3-AA value for 4-(Bromomethyl)thiophene-2-carbonitrile is 2.2 [1]. This value is significantly lower than the XLogP3 value for its direct benzene analog, 4-(bromomethyl)benzonitrile (CAS 17201-43-3), which is 2.7 [2]. The lower lipophilicity of the thiophene derivative is attributed to the more polar nature of the thiophene ring compared to a benzene ring.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 4-(Bromomethyl)benzonitrile: 2.7 |
| Quantified Difference | -0.5 logP units |
| Conditions | Computed property (XLogP3-AA and XLogP3) |
Why This Matters
This difference in lipophilicity directly impacts drug-like properties such as membrane permeability and metabolic stability, making the target compound a distinct chemical tool for medicinal chemists optimizing pharmacokinetic profiles.
- [1] PubChem. (2026). Compound Summary for CID 10750607, 4-(Bromomethyl)thiophene-2-carbonitrile. View Source
- [2] PubChem. (2026). Compound Summary for CID 136109, 4-(Bromomethyl)benzonitrile. View Source
